2-(3-Aminopropanoylamino)-3-phenylpropanoic acid

Peptide Nanomaterials Supramolecular Chemistry Self-Assembly

This synthetic dipeptide, beta-alanyl-phenylalanine, is a research tool with unique conformational preferences absent in canonical alpha-dipeptides. Its N-terminal beta-alanine residue introduces an extra methylene group, altering backbone flexibility, hydrogen bonding, and crucially, enabling supramolecular double helix formation impossible for its reversed-sequence isomer Phe-beta-Ala. This property makes it a programmable building block for stimuli-responsive hydrogels and nanotubes. Its moderate carnosinase substrate activity and enhanced molecular shape recognition also differentiate it as a superior probe and chiral selector precursor. These quantifiable, sequence-dependent functionalities cannot be replicated by generic substitutions like Ala-Phe.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 19771-40-5
Cat. No. B12110168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropanoylamino)-3-phenylpropanoic acid
CAS19771-40-5
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)
InChIKeyFLJLAJANCPPHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminopropanoylamino)-3-phenylpropanoic Acid (CAS 19771-40-5): A beta-Alanyl Dipeptide for Research Procurement


2-(3-Aminopropanoylamino)-3-phenylpropanoic acid (CAS 19771-40-5) is a synthetic dipeptide commonly known as beta-alanyl-phenylalanine or H-beta-Ala-Phe-OH. It belongs to the class of N-terminal beta-amino acid-containing dipeptides, with a molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol [1]. This compound is primarily utilized as a research tool in peptide science, where its distinctive beta-alanine residue confers unique conformational preferences and biological stability not observed in canonical alpha-dipeptides [2].

Why 2-(3-Aminopropanoylamino)-3-phenylpropanoic Acid Cannot Be Replaced by Standard Alpha-Dipeptides


The presence of a beta-amino acid at the N-terminus fundamentally alters the physicochemical and biological profile of this dipeptide compared to its alpha-amino acid analogs, such as Ala-Phe or Gly-Phe. Generic substitution fails because the beta-alanine residue introduces an additional methylene group into the peptide backbone, drastically changing the molecule's flexibility, hydrogen-bonding pattern, and resistance to enzymatic degradation [1]. Critically, this structural modification is not merely incremental; it enables unique higher-order phenomena, such as the formation of supramolecular double helices, which are impossible for the reversed-sequence isomer Phe-beta-Ala and standard alpha-dipeptides [2]. This evidence demonstrates that in-class compounds cannot be interchanged without losing these specific, valuable, and quantifiable functionalities.

Quantitative Differentiation Evidence for 2-(3-Aminopropanoylamino)-3-phenylpropanoic Acid Over Closest Analogs


Supramolecular Assembly: beta-Ala-Phe Forms Double Helices, Whereas Phe-beta-Ala Does Not

X-ray crystallographic analysis reveals a striking structural dichotomy. Dipeptides with an N-terminal beta-alanine residue, like beta-Ala-Phe, self-assemble into hydrogen-bonded supramolecular double helices. In direct contrast, the C-terminal isomer, L-phenylalanyl-beta-alanine (Phe-beta-Ala), does not form any such double helical structure [1]. The double helix formed by beta-Ala-Phe has a defined pitch length of 1 nanometer.

Peptide Nanomaterials Supramolecular Chemistry Self-Assembly

Enzymatic Hydrolysis: beta-Ala-Phe is a Moderate Substrate for Carnosinase, Distinct from Carnosine

Human serum carnosinase (EC 3.4.13.20) exhibits differential substrate specificity. beta-Ala-Phe is hydrolyzed with only 18% relative activity compared to its primary endogenous substrate, carnosine (beta-Ala-His, set at 100%) [1]. This places beta-Ala-Phe in a distinct activity tier, being notably less susceptible to breakdown than carnosine itself (18% vs 100%) or other substrates like Ala-His (38%), while being more labile than beta-Ala-Ala (10%).

Enzyme Kinetics Carnosinase Peptide Metabolism

Chromatographic Selectivity: beta-Ala-Containing Phase Provides Superior PAH Shape Recognition

In a comparative HPLC study, a stationary phase bearing a beta-Ala-L-Phe derivative (Sil-T-1) was benchmarked against a structurally analogous phase lacking the beta-Ala moiety (Sil-T-2). The Sil-T-1 column demonstrated 'significantly higher molecular shape recognition' for a standard mix of polycyclic aromatic hydrocarbons (PAHs) than the Sil-T-2 column, which was based on a simple L-Phe derivative [1].

HPLC Stationary Phases Analytical Chemistry Shape Selectivity

Proteolytic Stability: Beta-Amino Acid Backbone Confers Resistance Over Alpha-Dipeptides

A well-established class-level property of beta-amino acid-containing peptides is their markedly enhanced stability against common proteolytic enzymes when compared to peptides composed solely of alpha-amino acids [1]. This makes beta-Ala-Phe a fundamentally more stable scaffold than its alpha-dipeptide analogs like Ala-Phe or Gly-Phe, which are rapidly degraded by ubiquitous peptidases.

Peptide Stability Protease Resistance Bioavailability

Defined Physicochemical Profile: Precise Melting Point Facilitates Procurement and Handling

The compound has a well-defined melting point of 253-255 °C with decomposition [1]. This sharp thermal transition provides a quick and robust quality control metric. While this specific property can be compared to its reverse-sequence isomer, Phe-beta-Ala, which has a different melting point, the primary utility is as a supporting identity and purity check during procurement and use.

Purity Analysis Quality Control Thermal Properties

Specific Application Scenarios for 2-(3-Aminopropanoylamino)-3-phenylpropanoic Acid Driven by Differential Evidence


Design of Peptide-Based Supramolecular Nanostructures and Hydrogels

Given the ability of beta-Ala-Phe to form supramolecular double helices, while its isomer Phe-beta-Ala does not [1], this dipeptide is an ideal building block for the rational design of stimuli-responsive hydrogels, nanotubes, and nanowires. Researchers can use this sequence-dependent assembly behavior as a programmable switch for creating hierarchical materials.

Investigating Carnosinase Enzyme Kinetics and Metabolic Pathway Profiling

The distinct, moderate substrate activity of beta-Ala-Phe for carnosinase (18% relative to carnosine) makes it a valuable probe for studying the enzyme's substrate specificity [1]. It can be used to map the active site requirements and understand how structural variations beyond carnosine's histidine residue affect catalytic efficiency.

Development of Shape-Selective Chromatographic Stationary Phases

The enhanced molecular shape recognition imparted by a beta-Ala-Phe-derived moiety over a simple Phe moiety in HPLC stationary phases [1] makes this compound a crucial precursor. It is particularly relevant for chemists developing new columns for the challenging separation of structural isomers and polycyclic aromatic compounds.

Construction of Proteolytically Stable Biochemical Probes and Linkers

For applications where peptide integrity is paramount, such as in cell-based assays or in vivo imaging, the class-level proteolytic resistance of beta-amino acid-containing peptides makes beta-Ala-Phe a superior linker choice over standard alpha-dipeptides [1]. This ensures the probe remains intact for the duration of the experiment.

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